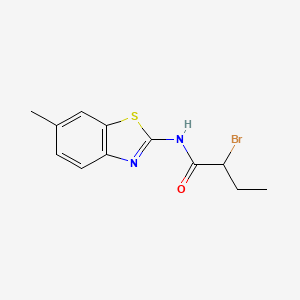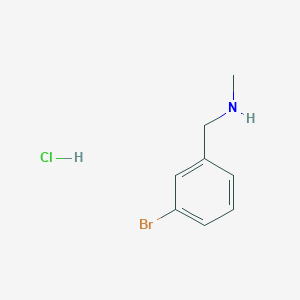
N-メチル-3-ブロモベンジルアミン塩酸塩
概要
説明
N-Methyl-3-bromobenzylamine hydrochloride: is an organic compound with the molecular formula C8H11BrClN. It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the third position and a methyl group on the nitrogen atom. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: N-Methyl-3-bromobenzylamine hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated benzylamines on biological systems.
Medicine:
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Industry:
Fine Chemicals Production: N-Methyl-3-bromobenzylamine hydrochloride is used in the production of fine chemicals, dyes, and pigments.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-bromobenzylamine hydrochloride typically begins with benzylamine and bromine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: In industrial settings, the production of N-Methyl-3-bromobenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-Methyl-3-bromobenzylamine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-methyl-3-bromobenzylamine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of N-Methyl-3-bromobenzylamine hydrochloride can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: N-Methyl-3-bromobenzylamine oxides.
Reduction: N-Methyl-3-bromobenzylamine.
作用機序
The mechanism of action of N-Methyl-3-bromobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the methyl group on the nitrogen atom play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.
類似化合物との比較
N-Methylbenzylamine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromobenzylamine: Lacks the methyl group on the nitrogen, affecting its binding properties and reactivity.
N-Methyl-4-bromobenzylamine: Similar structure but with the bromine atom at the fourth position, leading to different chemical and biological properties.
Uniqueness: N-Methyl-3-bromobenzylamine hydrochloride is unique due to the specific positioning of the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
1-(3-bromophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANEIHCHYBEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589492 | |
| Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-51-8 | |
| Record name | 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




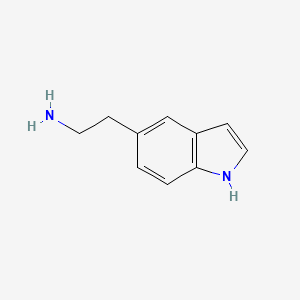
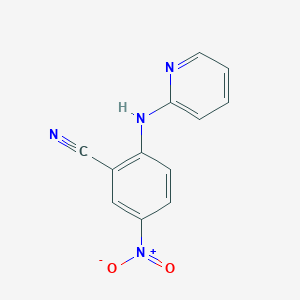

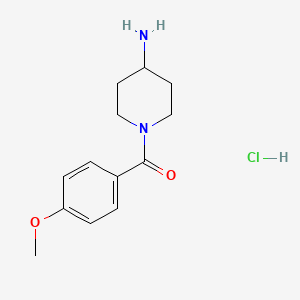
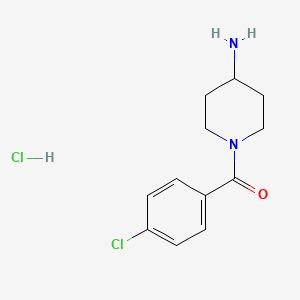
![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

